MFCD18313469
Description
MFCD18313469 is a synthetic organic compound frequently utilized in pharmaceutical and materials science research. Such compounds are characterized by their ability to form stable covalent bonds with transition metals, enabling catalytic applications in organic synthesis . Key properties inferred from analogous compounds (e.g., CAS 1046861-20-4) include moderate aqueous solubility (0.24 mg/mL), high GI absorption, and non-inhibitory effects on cytochrome P450 (CYP) enzymes, making it suitable for preclinical studies .
Properties
IUPAC Name |
methyl 2-chloro-5-(3-hydroxy-4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-13(16)12(7-10)15(18)19-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGKXOITENLOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684038 | |
| Record name | Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-17-9 | |
| Record name | Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD18313469” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include:
Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.
Pressure Regulation: Using pressurized systems to enhance reaction rates.
Catalysts: Employing catalysts to lower activation energy and increase reaction speed.
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD18313469” undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound “MFCD18313469” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18313469” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. Key aspects include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD18313469 is compared below with two structurally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3). These compounds were selected based on shared functional groups (halogens, boronic acid, or nitrogen-containing heterocycles) and overlapping applications in medicinal chemistry .
Table 1: Structural and Physicochemical Properties
*Inferred from structurally similar compounds.
Key Differences and Implications
Molecular Weight and Solubility :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular weights and solubility profiles, suggesting comparable pharmacokinetic behavior in aqueous environments .
- The lower molecular weight of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (188.01 g/mol) correlates with reduced solubility (0.15 mg/mL), limiting its utility in formulations requiring high bioavailability .
Biological Activity :
- Unlike this compound, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine inhibits CYP2D6, posing risks for drug-drug interactions in therapeutic applications .
- Both this compound and its boronic acid analog exhibit BBB permeability, making them candidates for CNS-targeted drug development .
Synthetic Accessibility :
- This compound’s synthesis likely involves palladium-catalyzed cross-coupling, similar to CAS 1046861-20-4, which achieves 98% yield under optimized conditions .
- In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine requires multistep heterocyclic ring formation, resulting in lower yields (30–69%) and higher production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
